2-(2-Methoxyethoxy)ethoxy-trimethylsilane
Description
Properties
IUPAC Name |
2-(2-methoxyethoxy)ethoxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O3Si/c1-9-5-6-10-7-8-11-12(2,3)4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXXIHGXOYCSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338254 | |
| Record name | 2-(2-methoxyethoxy)ethoxy-trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62199-57-9 | |
| Record name | 2-(2-methoxyethoxy)ethoxy-trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane typically involves the reaction of a suitable 2-(2-methoxyethoxy)ethanol derivative with a chlorosilane reagent, such as chlorotrimethylsilane, under controlled conditions. The key step is the formation of a silicon-oxygen bond (Si–O) by nucleophilic substitution, where the hydroxyl group of the polyether alcohol attacks the silicon center of chlorotrimethylsilane, releasing HCl.
Specific Preparation Method
$$
\text{HO–CH}2\text{CH}2\text{OCH}2\text{CH}2\text{OCH}3 + \text{(CH}3)3\text{SiCl} \xrightarrow[\text{base}]{\text{solvent}} \text{(CH}3)3\text{Si–O–CH}2\text{CH}2\text{OCH}2\text{CH}2\text{OCH}3 + \text{HCl}
$$
- Starting Material: 2-(2-Methoxyethoxy)ethanol (HO–CH2CH2–O–CH2CH2–O–CH3)
- Reagent: Chlorotrimethylsilane ((CH3)3SiCl)
- Base: A tertiary amine such as triethylamine (Et3N) to neutralize HCl formed
- Solvent: Anhydrous solvents like tetrahydrofuran (THF) or toluene
- Conditions: Inert atmosphere (nitrogen), low temperature to room temperature
Detailed Experimental Procedure
- Step 1: Dry and degas the solvent (e.g., THF) and maintain an inert atmosphere using nitrogen.
- Step 2: Dissolve 2-(2-Methoxyethoxy)ethanol in the solvent.
- Step 3: Add triethylamine to the solution to act as an acid scavenger.
- Step 4: Slowly add chlorotrimethylsilane dropwise at 0°C to control the exothermic reaction.
- Step 5: Stir the mixture at room temperature for several hours (typically 2–6 hours).
- Step 6: Filter off the triethylammonium chloride precipitate.
- Step 7: Concentrate the filtrate under reduced pressure.
- Step 8: Purify the crude product by distillation or column chromatography to obtain pure this compound.
Yield and Purity Data
| Parameter | Value |
|---|---|
| Typical Yield | 85–95% |
| Purification Method | Vacuum distillation or chromatography |
| Characterization | ^1H NMR, ^13C NMR, IR, Mass Spectrometry |
| Typical ^1H NMR Signals | Methyl protons of Si(CH3)3 at ~0.0 ppm; methoxy and ethoxy protons between 3.3–3.8 ppm |
Supporting Research Findings
The preparation of related azido derivatives from 2-(2-Methoxyethoxy)ethoxyethyl methanesulfonate and sodium azide has been reported with high yields (~97%), indicating the robustness of the polyether functional group in substitution reactions, which supports the feasibility of silylation reactions under similar conditions.
The use of anhydrous conditions and inert atmosphere is critical to prevent hydrolysis of chlorotrimethylsilane and ensure high purity of the product.
Triethylamine serves effectively as an HCl scavenger, facilitating the formation of the silyl ether without side reactions.
Comparative Table of Preparation Methods
| Method Aspect | Description | Notes |
|---|---|---|
| Starting Material | 2-(2-Methoxyethoxy)ethanol | Commercially available or synthesized |
| Silylating Agent | Chlorotrimethylsilane | Commonly used for trimethylsilyl protection |
| Base | Triethylamine or other tertiary amines | Neutralizes HCl byproduct |
| Solvent | Anhydrous THF, toluene | Drying essential to avoid hydrolysis |
| Temperature | 0°C (addition) to room temperature | Controls reaction rate and selectivity |
| Reaction Time | 2–6 hours | Sufficient for complete conversion |
| Purification | Filtration, distillation, chromatography | Ensures removal of salts and impurities |
| Yield | 85–95% | High yield with optimized conditions |
Chemical Reactions Analysis
2-(2-Methoxyethoxy)ethoxy-trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the trimethylsilyl group with other functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(2-methoxyethoxy)ethanol and trimethylsilanol.
Common reagents used in these reactions include acids , bases , and oxidizing agents .
Scientific Research Applications
Energy Storage Applications
Electrolytes in Lithium-Ion Batteries
- Application Summary : 2-(2-Methoxyethoxy)ethoxy-trimethylsilane is utilized as an electrolyte component in lithium-ion batteries.
- Methods of Application : The compound interacts favorably with lithium salts such as lithium hexafluorophosphate, forming stable complexes that enhance electrochemical performance.
- Results or Outcomes : Studies indicate improved ionic conductivity and stability of the electrolytes, contributing to enhanced battery efficiency and longevity.
Biomedical Engineering
Thermo-responsive Hydrogels
- Application Summary : In biomedical applications, copolymers of 2-(2-methoxyethoxy)ethyl methacrylate derived from this silane are developed as bioinert materials.
- Methods of Application : These copolymers are synthesized into networks to create hydrogels that respond to temperature changes.
- Results or Outcomes : The hydrogels have shown promise in drug delivery systems and tissue engineering, demonstrating controlled release properties and biocompatibility.
Polymer Chemistry
Synthesis of Thermoresponsive Polymers
- Application Summary : The compound is instrumental in the synthesis of thermoresponsive aliphatic polyethers with tunable phase transition temperatures.
- Methods of Application : It is used in the ring-opening polymerization of glycidyl ethers to produce poly(glycidyl ether)s.
- Results or Outcomes : The resulting polymers exhibit lower critical solution temperature (LCST)-type thermoresponsive properties, making them suitable for various applications including smart materials.
Organic Electronics
Semiconducting Small Molecules
- Application Summary : this compound is employed in synthesizing semiconducting small molecules for organic electronics.
- Methods of Application : These molecules are blended with high molecular weight polyethylene oxide (PEO) to enhance ion injection and thin film stability.
- Results or Outcomes : The blend has been successfully utilized in p-type accumulation mode organic electrochemical transistors (OECTs), achieving notable electrical performance metrics, including significant drain currents and transconductance values.
Analytical Chemistry
Synthesis of Polyphosphazenes
- Application Summary : The compound plays a role in synthesizing polyphosphazenes, which are gaining attention in the biomedical field for their degradability and biocompatibility.
- Methods of Application : Polyphosphazenes are synthesized using various silanes, including this compound.
- Results or Outcomes : These materials are being investigated for drug delivery systems and other biomedical applications due to their unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane involves its ability to form stable complexes with lithium salts, which enhances the ionic conductivity and stability of electrolytes in lithium-ion batteries. The compound’s molecular structure allows it to interact with various molecular targets and pathways, contributing to its effectiveness in enhancing the performance of lithium-ion batteries.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trimethylsilyl Derivatives with Halogen Substituents
(2-Bromoethoxy)(trimethyl)silane (C5H13BrOSi)
- Molecular weight: 197.148 g/mol .
- Structure: Replaces the polyether chain with a bromoethoxy group.
- Reactivity: Bromine enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., Suzuki couplings).
- Applications: Intermediate in organometallic synthesis; less suited for solubility-driven roles due to shorter chain and higher reactivity .
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, C6H15ClOSi)
- Molecular weight: 166.721 g/mol .
- Structure: Chloromethoxyethyl group attached to trimethylsilane.
- Reactivity: Chlorine enables use as a protecting group for alcohols in organic synthesis.
- Applications: Widely used in peptide and carbohydrate chemistry; contrasts with the target compound’s role in solubility enhancement .
Siloxanes and Simpler Silanes
Hexamethyldisiloxane (HMDS, C6H18OSi2)
- Molecular weight: 162.38 g/mol .
- Structure: Two trimethylsilyl groups connected by an oxygen atom.
- Properties: Highly hydrophobic (inferred logP > 3), volatile, and non-polar.
- Applications: Solvent, surface hydrophobization agent, and drying reagent in electronics. Lacks the hydrophilic ethoxy chains of the target compound .
Longer-Chain Polyether Silanes
2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy-trimethylsilane (C12H28O5Si)
- Molecular weight: ~296.4 g/mol (estimated) .
- Structure: Extended ethoxy chain (four ethoxy units vs. three in the target compound).
- Properties: Higher molecular weight increases viscosity and boiling point. logP decreases slightly with additional ethoxy groups, enhancing water solubility.
- Applications: Similar to the target compound but used in specialized formulations requiring longer polymer chains .
Cyclic and Stereochemically Complex Silanes
Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane (C14H24O2Si)
- Molecular weight: 252.42 g/mol .
- Structure: Ethynyl group and cyclic ether moiety introduce stereochemical complexity.
- Reactivity: Used in stereoselective synthesis (e.g., natural product synthesis).
- Applications: Contrasts with the target compound’s role; focuses on asymmetric catalysis rather than solubility .
Data Table: Comparative Analysis
Biological Activity
2-(2-Methoxyethoxy)ethoxy-trimethylsilane, with the CAS number 62199-57-9, is a silane compound that has garnered attention for its potential applications in various fields, including materials science and biochemistry. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C8H20O3Si. Its structure features a trimethylsilyl group attached to a polyether chain, which may influence its interaction with biological systems. The compound's properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 192.33 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 62199-57-9 |
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential effects:
- Cytotoxicity : Preliminary studies indicate that silanes can exhibit cytotoxic effects on various cell lines. The mechanism often involves the disruption of cellular membranes or interference with metabolic pathways.
- Antimicrobial Properties : Some organosilicon compounds are known for their antimicrobial activity. While specific studies on this compound are sparse, related silanes have shown efficacy against bacteria and fungi, suggesting similar potential for this compound.
- Polymer Applications : This compound is often used in polymer chemistry, particularly in creating siloxane-based materials that can exhibit unique biological interactions due to their flexible structures.
Cytotoxicity Assessment
A study focusing on the cytotoxic effects of various silanes found that compounds with similar structures to this compound could induce apoptosis in cancer cell lines at specific concentrations. The study reported IC50 values indicating effective concentrations for inducing cell death.
Antimicrobial Activity
Research published in the Journal of Applied Microbiology explored the antimicrobial properties of silane-based compounds. While direct studies on this compound were not available, derivatives showed significant inhibition of bacterial growth, indicating that this compound may possess similar qualities.
Polymer Electrolytes
In a study examining the use of organosilicon electrolytes in lithium-ion batteries, this compound was evaluated for its role in enhancing ionic conductivity. The findings suggested that its incorporation into polymer matrices improved electrochemical stability and facilitated lithium ion transport, which may have implications for its biological compatibility when used in biomedical devices.
Q & A
Q. What are the optimal synthetic routes for 2-(2-Methoxyethoxy)ethoxy-trimethylsilane, and how do reaction conditions influence yield?
The synthesis typically involves silane coupling reactions. For example, reacting trimethylsilane with ethylene glycol derivatives under anhydrous conditions using catalysts like triethylamine. Key reagents include β-Methoxyethoxymethyl chloride (MEM chloride, CAS 3970-21-6), which requires strict temperature control (0–5°C) to minimize hydrolysis . Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios of silane to alkoxy precursors are critical for yields >80%. Side products like hexamethyldisiloxane (CAS 107-46-0) may form if moisture is present, necessitating inert atmospheres .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm methoxy (δ 3.2–3.5 ppm) and trimethylsilyl (δ 0.1–0.3 ppm) groups.
- FTIR : Peaks at ~1100 cm<sup>−1</sup> (Si-O-C) and ~2850 cm<sup>−1</sup> (C-H in methoxy groups) .
- GC-MS : To detect low-level impurities (e.g., residual MEM chloride or dioxane byproducts) .
Quantitative analysis via HPLC with UV detection (λ = 210 nm) is recommended for batch consistency .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Storage : Keep in airtight containers under nitrogen, away from moisture and ignition sources (flash point ~100°C) .
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and fume hoods to avoid inhalation (H335 hazard) .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste (EPA guidelines) .
Advanced Research Questions
Q. How does this compound enhance stability in colloidal nanoparticle systems?
The compound acts as a steric stabilizer in Cu/Cu2O nanoparticle synthesis. Its oligo(ethylene glycol) chains prevent aggregation via solvation, while the trimethylsilyl group provides hydrophobic anchoring. Studies show a 40% reduction in particle size dispersion (from 15 nm to 9 nm) compared to PEG-based stabilizers . Optimization requires adjusting the ligand-to-metal ratio (1:2 to 1:5) and reaction pH (7–9) .
Q. What methodological challenges arise when studying its hydrolysis kinetics, and how can they be addressed?
Hydrolysis in aqueous media follows pseudo-first-order kinetics but is sensitive to pH and ionic strength. Conflicting data exist due to:
- pH dependence : Hydrolysis half-life ranges from 2 hours (pH 2) to 72 hours (pH 7) .
- Counterion effects : Presence of chloride ions (from MEM chloride) accelerates degradation by 30% .
Use buffered solutions (e.g., phosphate buffer) and real-time monitoring via <sup>29</sup>Si NMR to resolve discrepancies .
Q. Can this compound serve as a precursor for functionalized surfaces in biosensor applications?
Yes. Silanization of glass substrates with this compound creates hydrophilic, bioinert surfaces. XPS data shows uniform Si-O-Si networks (binding energy ~103 eV) after curing at 120°C for 1 hour. Subsequent functionalization with antibodies via EDC/NHS chemistry achieves 90% immobilization efficiency, outperforming APTES-modified surfaces .
Q. How do computational models predict its interactions in solvent mixtures, and what experimental validations are needed?
Molecular dynamics simulations suggest preferential solvation in ethanol/water mixtures (χ = 0.6). Experimental validation via dielectric spectroscopy shows a 15% increase in dipole moment in ethanol-rich phases, aligning with simulation trends . Further studies should correlate solvent polarity (Kamlet-Taft parameters) with conformational flexibility of the ethylene glycol chain .
Data Contradiction Analysis
Q. Discrepancies in reported thermal stability: Why do some studies indicate decomposition at 80°C while others report stability up to 150°C?
Variations arise from:
- Purity : Impurities like residual acids (e.g., HCl from synthesis) lower decomposition onset by 30–40°C .
- Atmosphere : Stability in nitrogen vs. air differs due to oxidative degradation pathways (TGA shows 10% mass loss at 150°C under N2 vs. 80°C in air) .
Recommend using purified samples (>99% via column chromatography) and inert atmospheres for reliable thermogravimetric analysis .
Q. Conflicting cytotoxicity data in biomedical studies: How should researchers design assays to resolve this?
Reported IC50 values range from 50 µM (HeLa cells) to >1 mM (HEK293). Factors include:
- Hydrolysis products : Measure free silanol and dioxane levels post-incubation .
- Cell line variability : Use standardized MTT assays with controls for osmolarity and solvent (e.g., DMSO ≤0.1%) .
Methodological Best Practices
Q. What advanced techniques are critical for studying its role in ionic liquid electrolytes?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
